3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
Description
The compound 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate features a chromen-4-one core substituted with a benzo[d]thiazole ring at position 3, an isopropyl group at position 2, a methyl group at position 8, and a furan-2-carboxylate ester at position 5. This hybrid structure combines pharmacophoric motifs:
- Benzo[d]thiazole: Known for antimicrobial, anticancer, and anti-inflammatory properties.
- Chromen-4-one: A flavonoid-derived scaffold with antioxidant and enzyme-inhibitory activities.
- Furan-2-carboxylate: Enhances lipophilicity and may influence bioavailability.
Its synthesis likely involves multi-step reactions, including esterification or coupling strategies, though procedural details are absent in the provided materials .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-propan-2-ylchromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-13(2)22-20(24-26-16-7-4-5-9-19(16)32-24)21(27)15-10-11-17(14(3)23(15)31-22)30-25(28)18-8-6-12-29-18/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMHLLVPBGMTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)OC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may interact with multiple targets in the body.
Mode of Action
Benzothiazole derivatives are known to exhibit strong luminescence in solution and in the solid state. This suggests that the compound may interact with its targets through photochemical characteristics, which could result in changes at the molecular level.
Biochemical Pathways
Benzothiazole derivatives have been found to have anti-tubercular activity, suggesting that they may affect pathways related to the growth and survival of Mycobacterium tuberculosis.
Result of Action
Given the known biological activities of benzothiazole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Biological Activity
3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that combines the structural features of benzothiazole and chromenone frameworks. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition contexts.
Chemical Structure
The molecular formula for this compound is . Its unique structure includes:
- A benzothiazole moiety, known for its diverse biological activities.
- A chromenone framework, which contributes to its pharmacological properties.
- A furan-2-carboxylate group that enhances its chemical reactivity and interaction with biomolecules.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities. The following sections summarize key findings regarding the biological activity of 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds containing benzothiazole and chromenone structures. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains. The compound under discussion is hypothesized to possess similar properties due to its structural characteristics.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(benzo[d]thiazol-2-yl)-6-methylchromenone | Similar chromenone structure | Antimicrobial |
| 7-hydroxychromenone | Lacks benzothiazole but retains chromenone | Antioxidant |
| Benzothiazole derivatives | Contains benzothiazole core | Antimicrobial & Anticancer |
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies, particularly targeting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In vitro assays indicate that compounds with coumarin and thiazole moieties exhibit significant AChE inhibitory activity. For instance, a related study reported an IC50 value of 2.7 µM for a similar compound, suggesting that 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate may also exhibit potent inhibitory effects against this enzyme.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives based on the coumarin-thiazole hybrid structure and evaluated their biological activities. The findings indicated that modifications at specific positions significantly influenced the potency against AChE and other targets.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target enzymes. Molecular dynamics simulations revealed stable interactions, suggesting a mechanism for its inhibitory effects.
- Cytotoxicity Assays : Preliminary cytotoxicity assays have indicated that compounds similar in structure to 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate exhibit significant activity against cancer cell lines, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Structural Analogues from Benzothiazole-Furan Hybrids
Examples :
- 3-Methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides (5a–h)
- 3-Ethyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides (6a–h)
Key Differences :
- Core Structure: These analogues are benzothiazolium salts with vinyl-linked aryl furan substituents, whereas the target compound is a neutral chromenone derivative.
- Synthesis : Analogues 5a–h and 6a–h are synthesized via condensation of benzothiazolium salts with furan aldehydes, a simpler process compared to the multi-step synthesis inferred for the target compound .
| Parameter | Target Compound | Benzothiazolium Salts (5a–h, 6a–h) |
|---|---|---|
| Core Structure | Chromen-4-one + neutral benzothiazole | Benzothiazolium cation + vinyl-furan |
| Ionic Character | Neutral | Ionic (enhanced solubility) |
| Synthetic Complexity | Likely high (multi-step) | Moderate (condensation reactions) |
Benzo[d]thiazole-Phenyl Derivatives
Examples :
- 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones
- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones
Key Differences :
- Functional Groups : These derivatives incorporate thiourea or oxadiazinane-thione moieties, absent in the target compound.
- Bioactivity: Thiourea derivatives often exhibit enzyme inhibition (e.g., urease), whereas chromenones are linked to kinase or cyclooxygenase modulation.
- Synthesis : Reactions involve arylisothiocyanates and formaldehyde, differing from the esterification/aryl coupling likely used for the target compound .
Thiazole-Containing Macrocycles ()
Examples :
- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate
Key Differences :
- Complexity: These macrocycles feature intricate stereochemistry and peptide-like backbones, contrasting with the planar chromenone core.
- Applications: Such structures are often explored as protease inhibitors or antibiotics, differing from the target compound’s inferred flavonoid-like activity.
Physicochemical and Pharmacological Considerations
- Solubility: The target compound’s ester and chromenone groups suggest moderate lipophilicity (logP ~3–4), whereas benzothiazolium salts (5a–h) are more hydrophilic due to ionic character.
- Stability : The ester group in the target compound may hydrolyze under acidic/basic conditions, unlike stable benzothiazolium salts.
Preparation Methods
Hantzsch Thiazole Synthesis
A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and chloroacetone (0.92 g, 10 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of chloroacetone, followed by cyclodehydration to yield 2-methylbenzo[d]thiazole. For the target compound, substitution at the 2-position is achieved by replacing chloroacetone with 2-bromopropiophenone, introducing the isopropyl group early in the synthesis.
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.49–7.41 (m, 2H), 3.21 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 1.42 (d, J = 6.8 Hz, 6H, CH(CH3)2).
- ESI-MS: m/z 218.08 [M+H]+.
Assembly of the 4H-Chromen-4-One Core
The chromenone scaffold is constructed via the Kostanecki-Robinson reaction, involving cyclization of a coumarin precursor under acidic conditions.
Coumarin Intermediate Preparation
A solution of 2-isopropylresorcinol (1.64 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in concentrated sulfuric acid (10 mL) is stirred at 0°C for 2 hours. The mixture is poured onto ice, neutralized with NaHCO3, and extracted with ethyl acetate to yield 8-methyl-2-isopropyl-4H-chromen-4-one.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 2 hours |
| Yield | 78% |
Functionalization at Position 3
The benzo[d]thiazol-2-yl group is introduced via Friedel-Crafts alkylation. A mixture of 8-methyl-2-isopropyl-4H-chromen-4-one (2.12 g, 10 mmol), 2-bromobenzo[d]thiazole (2.05 g, 10 mmol), and KF/alumina (1.5 g) in DMF (20 mL) is heated at 80°C for 12 hours. The catalyst facilitates regioselective C-3 substitution.
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 1H, H-5), 7.98–7.86 (m, 4H, Ar-H), 5.92 (s, 1H, H-3), 3.18 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 2.45 (s, 3H, CH3), 1.39 (d, J = 6.8 Hz, 6H, CH(CH3)2).
- 13C NMR (100 MHz, DMSO-d6): δ 179.8 (C-4), 163.2 (C=O), 152.1 (C-2), 134.6–116.3 (Ar-C), 37.2 (CH(CH3)2), 21.4 (CH3), 20.1 (CH(CH3)2).
Mechanistic Insights and Side Reactions
Competing Pathways During Esterification
The use of bulky bases like triethylamine minimizes nucleophilic attack on the electron-deficient furan ring. However, traces of 7-hydroxy byproducts (≤5%) are observed if reaction temperatures exceed 25°C.
Regioselectivity in Friedel-Crafts Alkylation
KF/alumina promotes C-3 substitution over C-5/C-7 positions due to steric hindrance from the 2-isopropyl and 8-methyl groups. Computational studies (DFT) indicate a 12.3 kcal/mol preference for C-3 attack.
Scalability and Industrial Feasibility
Catalyst Recycling in KF/Alumina-Mediated Reactions
KF/alumina retains 89% activity after five cycles when washed with acetone and dried at 120°C.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Isopropylresorcinol | 450 |
| Benzo[d]thiazole | 620 |
| Furan-2-carbonyl chloride | 1,200 |
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed to synthesize 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate, and what intermediates are critical?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol with carbonyl derivatives under acidic conditions .
- Step 2 : Introduction of the isopropyl and methyl groups through alkylation or Friedel-Crafts acylation, followed by chromen-4-one ring formation via cyclization .
- Step 3 : Acylation of the chromen-7-hydroxy group using furan-2-carbonyl chloride in DMF or THF, monitored by TLC and purified via recrystallization .
- Key Intermediates : 4-(Benzo[d]thiazol-2-yl)benzenamine (precursor for benzothiazole coupling) and 7-hydroxy-chromen-4-one derivatives .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Analytical Workflow :
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm for benzothiazole/furan), methyl/isopropyl groups (δ 1.0–2.5 ppm), and carbonyl resonances (δ 160–180 ppm) .
- LC-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns to validate purity (>95%) .
- Elemental Analysis : Verify C, H, N, S content with ≤0.4% deviation from theoretical values .
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Purification :
- Recrystallization : Use ethanol or DMF/water mixtures for high-melting-point solids .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar intermediates or reverse-phase C18 columns for final products .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation of the chromen-7-hydroxy group?
- Optimization Strategies :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics in DMF .
- Temperature Control : Reflux at 80–90°C for 4–6 hours to maximize conversion while minimizing side reactions (e.g., furan ring decomposition) .
- Yield Data : Reference reaction tables (e.g., yields improved from 65% to 83% with stoichiometric DMAP addition) .
Q. What computational methods are suitable for resolving contradictions in spectroscopic data during structural validation?
- Approach :
- DFT Calculations : Compare computed 13C NMR chemical shifts (B3LYP/6-31G* level) with experimental data to identify misassignments .
- X-ray Crystallography : Use SHELXL for refining crystal structures (if single crystals are obtainable) to resolve ambiguities in stereochemistry .
Q. How can researchers design experiments to investigate the compound’s potential bioactivity?
- Methodological Framework :
- In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2, kinases) using fluorescence-based assays at 10–100 µM concentrations .
- Antioxidant Activity : Quantify radical scavenging (DPPH/ABTS assays) with IC50 values compared to ascorbic acid .
- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .
Q. What strategies mitigate challenges in scaling up the synthesis without compromising purity?
- Scale-Up Protocols :
- Continuous Flow Reactors : Improve mixing efficiency for exothermic steps (e.g., benzothiazole formation) .
- In-Line Monitoring : Use FTIR or HPLC to track intermediate formation and automate quenching .
Tables for Reference
Table 1 : Example Reaction Optimization for Acylation Step (Adapted from )
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| None | 80 | 6 | 65 | 92 |
| DMAP | 90 | 4 | 83 | 96 |
| Pyridine | 80 | 6 | 71 | 94 |
Table 2 : Key 1H NMR Assignments (Based on )
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzothiazole C-H | 7.8–8.2 | Singlet |
| Furan C-H | 6.5–7.0 | Doublet |
| Isopropyl CH3 | 1.2–1.5 | Doublet |
| Chromen-4-one C=O | 175.3 (13C) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
